molecular formula C6H10O4 B158917 2,3-Dihydroxypropyl acrylate CAS No. 10095-20-2

2,3-Dihydroxypropyl acrylate

Cat. No. B158917
CAS RN: 10095-20-2
M. Wt: 146.14 g/mol
InChI Key: OWPUOLBODXJOKH-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl acrylate is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 . It is used for research and development purposes . It plays a pivotal role in pharmaceutical synthesis, aiding in combating afflictions such as cancer and cardiovascular anomalies .


Synthesis Analysis

The synthesis of 2,3-Dihydroxypropyl acrylate involves complex chemical reactions . The exact process is not detailed in the available resources, but it’s likely to involve the use of catalysts and specific reaction conditions.


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypropyl acrylate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydroxypropyl acrylate are complex and can yield a variety of products . The exact reactions depend on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

2,3-Dihydroxypropyl acrylate has a density of 1.2±0.1 g/cm3, a boiling point of 300.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 34.4±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 121.5±3.0 cm3 .

Scientific Research Applications

Polymer Synthesis and Characterization

Biocompatibility and Cell Detachment

DHPA has been investigated for its biocompatibility and potential in cell detachment, as demonstrated in a study by Cooperstein and Canavan (2010). They discussed the use of poly(N-isopropyl acrylamide) substrates, which share similar properties with DHPA-based polymers, for nondestructive release of biological cells, highlighting its importance in bioengineering applications (Cooperstein & Canavan, 2010).

Thermoresponsive Properties

Research by Hoogenboom et al. (2009) on the copolymerization of DHPA revealed its thermoresponsive behavior, making it a candidate for biomedical applications like drug delivery systems. The study emphasized how the temperature-sensitive nature of these polymers can be utilized in creating responsive drug release mechanisms (Hoogenboom et al., 2009).

Hydrophilic Monomer Synthesis

The synthesis and kinetics of polymerization of hydrophilic monomers, including DHPA, were explored by García et al. (2001). This study provides insight into the unique properties of DHPA as a hydrophilic monomer, suggesting its utility in creating hydrophilic polymers for various applications (García et al., 2001).

Acrylic-Based Nanohydrogels

Swain and Prusty (2018) discussed the biomedical applications of acrylic-based nanohydrogels, which can include DHPA-based polymers. This research highlights the potential of such nanohydrogels in drug delivery, tissue engineering, and other pharmaceutical applications (Swain & Prusty, 2018).

Safety And Hazards

Safety data sheets indicate that 2,3-Dihydroxypropyl acrylate should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2,3-dihydroxypropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPUOLBODXJOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905858
Record name 2,3-Dihydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl acrylate

CAS RN

10095-20-2
Record name 2,3-Dihydroxypropyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10095-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using 0.3 g (0.003 mole) of sulfuric acid as a catalyst, 72 g (1 mole) of acrylic acid was reacted with 92 g (1 mole) of glycerol. The reaction mixture was neutralized with 0.34 g (0.006 mole) of potassium hydroxide, and 0.15 g (0.1 mass %) of hydroquinon was added as a stabilizer. Thus, glycerol monoacrylate (A1—1) was obtained.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
XS Feng, CY Pan, J Wang - Macromolecular Chemistry and …, 2001 - Wiley Online Library
The controlled free radical polymerization of (2,2‐dimethyl‐1,3‐dioxolan‐4‐yl)methyl acrylate (DMDMA) was achieved by atom transfer radical polymerization (ATRP) in tetrahydrofuran …
Number of citations: 27 onlinelibrary.wiley.com
P Cai‐Yuan, T Lei, W De‐Cheng - Journal of Polymer Science …, 2001 - Wiley Online Library
The polymers poly[(2,2‐dimethyl‐1,3‐dioxolane‐4yl) methyl acrylate] (PDMDMA) and four‐armed PDMDMA with well‐defined structures were prepared by the polymerization of (2,2‐…
Number of citations: 32 onlinelibrary.wiley.com
S Starzonek, A Kędzierska-Sar… - The European Physical …, 2018 - Springer
The previtreous dynamics in the glass-forming monomer, glycerol monoacrylate (GMA), was tested using the broadband dielectric spectroscopy (BDS). The measurements revealed a …
Number of citations: 3 link.springer.com
F Garcia, JL De la Pena, JJ Delgado… - Journal of Polymer …, 2001 - Wiley Online Library
Unsaturated monomers containing none, one, or two hydroxyl groups were obtained by the reaction of glycerol (1,2,3‐trihydroxypropane) with acrylic and methacrylic chloride. The …
Number of citations: 16 onlinelibrary.wiley.com
YQ Lin, GB Butler - Journal of Macromolecular Science—Chemistry, 1989 - Taylor & Francis
Previous results from this laboratory have shown that high molecular weight graft copolymers of acrylamide onto suitable copolymers of diallyldimethylammonium chloride and 2,3-…
Number of citations: 15 www.tandfonline.com
M Kipping, F Krahl, A Döring, HJP Adler… - European polymer …, 2010 - Elsevier
Block copolymers consisting of poly(solketal acrylate) and poly(l-lactide) were synthesized by combination of atom transfer radical polymerization (ATRP) and ring opening …
Number of citations: 22 www.sciencedirect.com
X Yu, MT Picker, M Schneider… - Macromolecular …, 2018 - Wiley Online Library
Temperature‐sensitive amphiphilic block copolymers of 2,2‐dimethyl‐1,3‐dioxolan‐4‐yl‐methyl acrylate (solketal acrylate, SKA) and N‐isopropyl acrylamide (NIPAAm) have been …
Number of citations: 3 onlinelibrary.wiley.com
X Yu, A Herberg, D Kuckling - Polymers, 2020 - mdpi.com
Micellar catalysts with a switchable core are attractive materials in organic synthesis. However, little is known about the role of the shell forming block on the performance of the catalyst. …
Number of citations: 5 www.mdpi.com
C Tallon, D Jach, R Moreno, MI Nieto, G Rokicki… - Journal of the European …, 2009 - Elsevier
An acrylic monomer of low toxicity containing two hydroxyl groups has been synthesized and used for gelcasting in water. The results have been compared to those achieved with the …
Number of citations: 29 www.sciencedirect.com
M Faal, M Mahyari, SG Hosseini, S Tavangar… - Reactive and Functional …, 2021 - Elsevier
In recent years, acrylate binders have been widely used in PBX production. High loading of explosives and processability are the prominent features of these binders that researchers …
Number of citations: 2 www.sciencedirect.com

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